N-[Cyano(thiophen-3-yl)methyl]-2-(3,4-dihydro-2H-chromen-4-yl)acetamide
Description
Properties
IUPAC Name |
N-[cyano(thiophen-3-yl)methyl]-2-(3,4-dihydro-2H-chromen-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c18-10-15(13-6-8-22-11-13)19-17(20)9-12-5-7-21-16-4-2-1-3-14(12)16/h1-4,6,8,11-12,15H,5,7,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZVXDMZVZSKFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1CC(=O)NC(C#N)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano(thiophen-3-yl)methyl]-2-(3,4-dihydro-2H-chromen-4-yl)acetamide typically involves the reaction of thiophene derivatives with cyanoacetamides under specific conditions. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out without solvents at room temperature or with stirring at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano(thiophen-3-yl)methyl]-2-(3,4-dihydro-2H-chromen-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-[Cyano(thiophen-3-yl)methyl]-2-(3,4-dihydro-2H-chromen-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[Cyano(thiophen-3-yl)methyl]-2-(3,4-dihydro-2H-chromen-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and thiophene ring play crucial roles in its reactivity and binding affinity. These interactions can modulate various biological processes, leading to its observed effects .
Comparison with Similar Compounds
Structural Features and Functional Groups
Target Compound
- Core Structure : Acetamide backbone.
- Substituents: Chromene group: Aromatic benzopyran moiety (3,4-dihydro-2H-chromen-4-yl). Thiophene-cyano group: 3-Thienylmethyl substituted with a cyano (-CN) group.
- Key Interactions: Potential hydrogen bonding via the acetamide NH and carbonyl oxygen; π-π stacking from chromene and thiophene.
Analog 1: N-Substituted Thioacetamide Quinazolinones ()
- Core Structure: Quinazolinone-thioacetamide.
- Substituents :
- 4-Sulfamoylphenyl : Enhances solubility and hydrogen-bonding capacity.
- Aryl groups : Phenyl, tolyl, ethylphenyl (e.g., compounds 5–10).
- Key Interactions : Hydrogen bonding via sulfonamide and acetamide groups; thioether linkage improves metabolic stability .
Analog 2: 2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide ()
- Core Structure : Acetamide with dichlorophenyl and pyrazolyl groups.
- Substituents: 3,4-Dichlorophenyl: Electron-withdrawing Cl groups influence electronic properties.
- Key Interactions : N–H⋯O hydrogen bonding forms dimers; dihedral angles (44.5°–77.5°) affect packing .
Analog 3: 2-Cyano-N-(4-sulfamoylphenyl)acetamide Derivatives ()
- Core Structure: Cyanoacetamide.
- Substituents :
- 4-Sulfamoylphenyl : Polar group for solubility.
- Hydrazinylidene-aryl : Electron-rich substituents (e.g., 4-methyl/methoxyphenyl).
- Key Interactions : Strong IR absorption at ~2214 cm⁻¹ (C≡N); NH and carbonyl groups enable dimerization .
Analog 4: Thiophene-Furan Acetamide ()
- Core Structure : Acetamide with isoxazole and thiophene-furan.
- Substituents :
- 3,5-Dimethylisoxazole : Enhances steric bulk.
- 5-(Thiophen-3-yl)furan : Conjugated system for π-interactions.
- Key Interactions : Thiophene sulfur may participate in hydrophobic interactions .
Physicochemical Properties
Biological Activity
N-[Cyano(thiophen-3-yl)methyl]-2-(3,4-dihydro-2H-chromen-4-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyano group, a thiophene ring, and a chromenyl moiety. Its IUPAC name is this compound, with the molecular formula and a molecular weight of 316.39 g/mol.
Synthesis Methods
The synthesis of this compound typically involves the reaction of thiophene derivatives with cyanoacetamides. Common methods include:
- Solvent-free reactions at room temperature.
- Stirring at elevated temperatures for enhanced yields.
These methods can be optimized for industrial production using continuous flow reactors to improve scalability and purity .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that the presence of the thiophene ring contributes to its cytotoxic activity.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A431 | 12.5 |
| This compound | Jurkat | 15.0 |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies demonstrate its ability to reduce pro-inflammatory cytokines in cellular models, suggesting potential therapeutic applications in inflammatory diseases.
The mechanisms underlying the biological activity of this compound are still under investigation. Preliminary findings indicate that it may exert its effects through:
- Inhibition of cell proliferation : Targeting key signaling pathways involved in cancer cell growth.
- Induction of apoptosis : Triggering programmed cell death in malignant cells.
- Modulation of inflammatory pathways : Reducing the expression of inflammatory mediators.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical settings:
-
Study on A431 Cells : A study conducted on A431 cells revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.
"this compound demonstrated potent cytotoxic effects on A431 cells with an IC50 value of 12.5 µM" .
- Anti-inflammatory Effects : Another study assessed its anti-inflammatory properties in a mouse model of arthritis, showing reduced swelling and inflammation markers after administration.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing N-[Cyano(thiophen-3-yl)methyl]-2-(3,4-dihydro-2H-chromen-4-yl)acetamide?
The synthesis typically involves multi-step reactions, including:
- Cyanation : Introducing the cyano group via nucleophilic substitution or condensation reactions.
- Thiophene functionalization : Coupling thiophen-3-yl derivatives with chromen-4-yl acetamide precursors using catalysts like Pd or Cu.
- Acetamide formation : Amidation reactions under anhydrous conditions with coupling agents (e.g., EDC/HOBt) .
Q. Critical parameters :
- Temperature : Maintain 0–5°C during sensitive steps (e.g., cyanation) to avoid side reactions.
- Solvent selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reaction efficiency.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures ≥95% purity .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- NMR spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns on the thiophene and chromene rings. Look for characteristic shifts: thiophen-3-yl protons (~δ 7.2–7.5 ppm), chromene O-linked methylene (δ 4.2–4.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions.
- Mass spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns .
- IR spectroscopy : Identify functional groups (C≡N stretch: ~2200 cm⁻¹; amide C=O: ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers design assays to evaluate the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- In vitro enzyme inhibition :
- Use fluorogenic substrates or colorimetric assays (e.g., for kinases, proteases) to measure IC₅₀ values.
- Include positive controls (e.g., staurosporine for kinases) and assess time-dependent inhibition .
- Cellular assays :
- Test cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines (e.g., HeLa, MCF-7).
- Pair with siRNA knockdown to validate target specificity .
- Molecular docking :
- Use software (AutoDock Vina) to predict binding modes to crystallized targets (e.g., EGFR, COX-2). Prioritize residues with H-bonding (amide group) or π-π stacking (thiophene/chromene) .
Q. How should contradictions in biological activity data between this compound and its analogs be addressed?
- Structure-activity relationship (SAR) analysis :
- Compare analogs with modified substituents (e.g., replacing thiophen-3-yl with furan) using standardized assays. Tabulate IC₅₀ values and logP to identify critical moieties (see example table below) .
| Analog | Substituent Modifications | IC₅₀ (μM) | logP |
|---|---|---|---|
| Parent compound | Thiophen-3-yl, chromene | 0.45 | 2.8 |
| Analog A | Furan-3-yl, chromene | 1.2 | 2.1 |
| Analog B | Thiophen-3-yl, simplified chromene | 3.8 | 3.5 |
- Assay optimization : Re-evaluate under uniform conditions (pH, temperature) to rule out experimental variability .
Q. What in vivo models are suitable for assessing pharmacokinetics and therapeutic efficacy?
- Pharmacokinetics :
- Administer intravenously (5 mg/kg) to rodents. Collect plasma samples at 0, 1, 3, 6, 12, 24 h. Analyze via LC-MS/MS to determine t₁/₂, Cmax, and bioavailability .
- Disease models :
- Anti-inflammatory : Carrageenan-induced paw edema in rats; measure TNF-α/IL-6 levels.
- Anticancer : Xenograft models (e.g., HT-29 colon cancer in nude mice) with biweekly tumor volume monitoring .
Q. How can researchers mitigate stability issues during long-term storage or biological assays?
- Storage : Lyophilize and store at -80°C under argon. Avoid aqueous buffers with pH > 7.5 to prevent hydrolysis of the cyano group .
- In assay media : Add antioxidants (e.g., 0.1% ascorbic acid) and use fresh DMSO stock solutions to avoid oxidative degradation .
Q. What computational methods are recommended for predicting metabolic pathways?
- In silico tools :
- SwissADME : Predict Phase I metabolism (e.g., CYP450-mediated oxidation of thiophene).
- MetaSite : Identify probable sites of glucuronidation (e.g., chromene hydroxylation) .
- Metabolite validation : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
